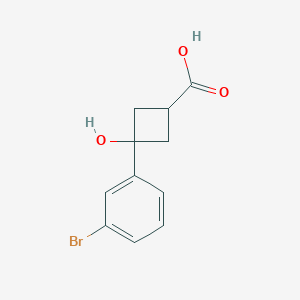

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTLZEJRTORWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC(=CC=C2)Br)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromophenylacetic acid with a suitable cyclizing agent to form the cyclobutane ring. The reaction conditions often include the use of a strong base and a polar solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Formation of 3-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid.

Reduction: Formation of 3-(phenyl)-3-hydroxycyclobutane-1-carboxylic acid.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic Acid

1-(3-Bromophenyl)-3,3-Dimethoxycyclobutane-1-carboxylic Acid

1-(3-Chlorophenyl)-3-Methylcyclobutane-1-carboxylic Acid

1-(3-Cyanophenyl)-3-Hydroxycyclobutane-1-carboxylic Acid

- Structure: Replaces bromine with a cyano group.

- Molecular Weight: 217.22 g/mol (C₁₂H₁₁NO₃) .

- Key Differences: The electron-withdrawing cyano group may enhance the acidity of both the carboxylic acid and hydroxy groups.

Non-Cyclobutane Halogenated Compounds

Halogen-Substituted Chalcones

- Examples :

- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3)

- (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4)

- Key Data :

- Structural Contrast : Chalcones feature α,β-unsaturated ketone scaffolds instead of cyclobutane rings. The 3-bromophenyl group in these compounds enhances cytotoxicity, suggesting that bromine’s electronic effects may stabilize interactions with biological targets .

1-(3-Bromophenyl)-N,N-Diethylcycloprop-2-ene-1-carboxamide

- Structure : Cyclopropene ring with a 3-bromophenyl group and amide functionality.

- Key Data : Melting point = 102.2–102.5°C; synthesis yield = 77% via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine .

Comparative Analysis Table

Key Research Findings

Substituent Effects: Bromine’s presence in chalcones (e.g., C3 and C4) correlates with potent cytotoxicity, suggesting its role in enhancing bioactivity through electronic or steric effects .

Scaffold Influence :

- Cyclobutane derivatives generally exhibit higher rigidity compared to chalcones, which may influence binding specificity in biological systems.

- The strained cyclopropene ring in 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide increases reactivity but reduces stability .

Synthetic Accessibility :

- Microwave-assisted synthesis improved yields for chalcone derivatives (55–87%) , whereas cyclobutane derivatives often require specialized ring-forming reactions (e.g., [2+2] cycloadditions), which are less described in the available evidence.

Biological Activity

Overview of 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid

This compound is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures often exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

- Chemical Formula : CHBrO

- Molecular Weight : 272.10 g/mol

- Functional Groups : Hydroxy group (-OH), carboxylic acid (-COOH), and bromophenyl moiety.

Antimicrobial Activity

Compounds with bromophenyl groups are often studied for their antimicrobial properties. The presence of the bromine atom can enhance the lipophilicity and bioactivity of the molecule, allowing it to penetrate microbial membranes more effectively. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

Anticancer Activity

Research indicates that cyclobutane derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The bromophenyl group may also play a role in enhancing the selectivity of these compounds towards cancer cells.

Case Study : A study investigating similar cyclobutane derivatives found that they significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Activity

The carboxylic acid functional group is known for its ability to modulate inflammatory responses. Studies on related compounds have demonstrated their efficacy in reducing cytokine production and inhibiting pathways associated with inflammation.

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of cyclobutane acids to explore their biological activities further. In vitro assays have been conducted to evaluate their effectiveness against various cancer cell lines and microbial strains.

Summary of Findings

- Synthesis : Various synthetic routes have been explored to optimize yield and purity.

- Biological Assays : In vitro assays indicate potential for antimicrobial and anticancer activity.

- Mechanistic Insights : Preliminary studies suggest that these compounds may act through multiple pathways, including apoptosis induction and inhibition of cell proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A plausible route involves coupling 3-bromophenylboronic acid (e.g., via Suzuki-Miyaura cross-coupling ) with a cyclobutane precursor. Optimization may include varying catalysts (e.g., Pd(PPh₃)₄), reaction temperatures (80–120°C), and pH control to stabilize intermediates. Purification via recrystallization (e.g., using ethanol/water mixtures, as suggested for biphenylcarboxylic acid derivatives ) or preparative HPLC can improve yield. Monitor reaction progress using TLC with UV visualization or LC-MS.

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the cyclobutane ring (δ ~2.5–4.0 ppm for ring protons) and hydroxy group (broad singlet at δ ~1.5–3.0 ppm ). Compare with analogs like 3-Bromophenylacetic acid (δ 3.6 ppm for CH₂COOH ).

- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br ).

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Use accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity (40–75% RH) to assess degradation. Purity can be verified via HPLC with a C18 column (e.g., 95:5 water/acetonitrile + 0.1% TFA, monitoring at 254 nm ). For long-term storage, lyophilize the compound and store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What computational approaches can predict the stereochemical outcome of the hydroxy group in the cyclobutane ring?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict stereoselectivity. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate configurations . For example, the hydroxy group’s axial/equatorial preference can be analyzed using torsional strain energy calculations .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via ¹H NMR or UV-Vis spectroscopy. Compare with analogs like 3-(3-Bromophenyl)-1H-pyrazole (steric hindrance from the pyrazole ring ) to isolate electronic vs. steric contributions. Isotopic labeling (e.g., ²H at the cyclobutane position) can track regioselectivity .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR splitting patterns) and computational predictions?

- Methodological Answer : Use dynamic NMR (DNMR) to assess conformational exchange effects on splitting patterns. For example, variable-temperature NMR (e.g., −40°C to 80°C) can reveal slow vs. fast exchange regimes. Cross-validate with NOESY/ROESY to confirm spatial proximity of protons . Adjust computational models to include solvent effects (e.g., PCM for DMSO/water) and explicit hydrogen bonding .

Q. What strategies are effective for analyzing degradation products under oxidative conditions?

- Methodological Answer : Subject the compound to forced oxidation (e.g., H₂O₂, UV light) and analyze via LC-MS/MS. Use fragmentation patterns to identify products (e.g., debromination or ring-opening derivatives). Compare with reference standards like 3-Bromobenzaldehyde (oxidative byproduct ). Quantify degradation using calibration curves and stability-indicating assays .

Methodological Notes

- Synthesis : Prioritize air-free techniques (Schlenk line) for moisture-sensitive intermediates .

- Characterization : Cross-reference with structurally related compounds (e.g., biphenylcarboxylic acids ) for spectral assignments.

- Data Validation : Use orthogonal methods (e.g., X-ray crystallography for absolute configuration ) to resolve ambiguities in stereochemical analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.